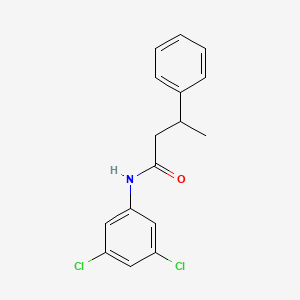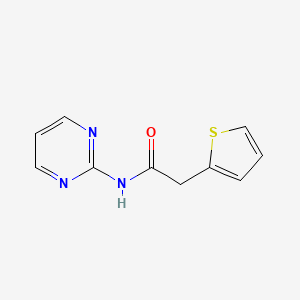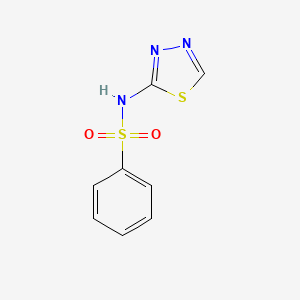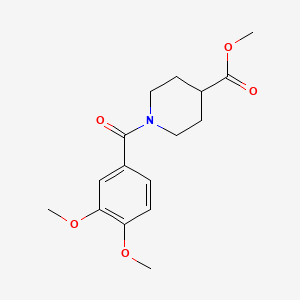
Methyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate: is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 3,4-dimethoxybenzoyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the 3,4-Dimethoxybenzoyl Group: This step involves the acylation of the piperidine ring using 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the carboxyl group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group in the benzoyl moiety can yield the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Reduction: 3,4-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The piperidine ring is a common motif in many drugs, and modifications of this compound could lead to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The 3,4-dimethoxybenzoyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate
- Methyl 1-(3,4-dimethylphenyl)carbonylpiperidine-4-carboxylate
Uniqueness
Methyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate is unique due to the presence of the 3,4-dimethoxybenzoyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or chemical reactivity are desired.
By comparing it with similar compounds, researchers can identify the specific contributions of the 3,4-dimethoxybenzoyl group to the compound’s overall behavior and properties.
Properties
Molecular Formula |
C16H21NO5 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
methyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C16H21NO5/c1-20-13-5-4-12(10-14(13)21-2)15(18)17-8-6-11(7-9-17)16(19)22-3/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
CDMISBDINCSWQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Tert-butyl-4-[(3,5-dimethylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11173463.png)
![N-(2-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11173467.png)
![2-[(methoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11173472.png)
![4-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11173474.png)
![4-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11173480.png)
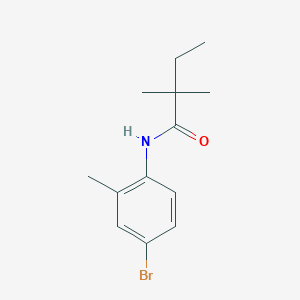
![1-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173494.png)
![2-(4-bromophenyl)-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B11173495.png)
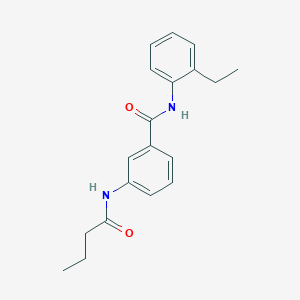
![4-[(4-Sulfamoylbenzyl)carbamoyl]phenyl acetate](/img/structure/B11173516.png)

